molecular formula C21H22F3NO2 B2841366 4-[(benzyloxy)methyl]-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 1226450-73-2

4-[(benzyloxy)methyl]-1-[2-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2841366
CAS No.: 1226450-73-2
M. Wt: 377.407
InChI Key: POPTVBIGROYEDE-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Structural and Chemical Characterization

  • Synthesis and Structural Analysis : Studies have detailed the synthesis and structural characterization of various compounds related to "(4-((Benzyloxy)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone." These include efforts to understand the chemical behavior, crystal structure, and molecular interactions through techniques like X-ray diffraction, spectroscopy, and theoretical calculations. For instance, research on derivatives of piperidin-4-yl methanone oxime explored their thermal properties and molecular geometry, revealing stable structures under certain temperature ranges and the presence of intra and intermolecular hydrogen bonds which contribute to their stability and reactivity (Karthik et al., 2021).

  • Molecular Interaction and Reactivity : Investigations into the molecular interactions and reactivity of similar compounds, using techniques like density functional theory (DFT) and Hirshfeld surface analysis, have provided insights into their electronic properties, reactive sites, and potential as candidates for further chemical modifications. These studies contribute to the understanding of the compounds' chemical behavior and potential for interaction with biological targets (Huang et al., 2021).

Potential Therapeutic Applications

  • Antitubercular Activities : A series of compounds synthesized from benzyl alcohols and evaluated for antitubercular activity showed promising results against Mycobacterium tuberculosis. One such compound demonstrated significant efficacy in vitro and was active against multi-drug resistant strains. This highlights the potential therapeutic applications of these compounds in combating tuberculosis (Bisht et al., 2010).

  • Antimicrobial Properties : Compounds related to "(4-((Benzyloxy)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone" have been synthesized and evaluated for their antimicrobial activity. These studies have shown that certain derivatives exhibit good antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its therapeutic effect at the molecular level .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with its handling and disposal .

Properties

IUPAC Name

[4-(phenylmethoxymethyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO2/c22-21(23,24)19-9-5-4-8-18(19)20(26)25-12-10-17(11-13-25)15-27-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPTVBIGROYEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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